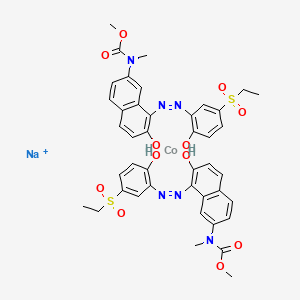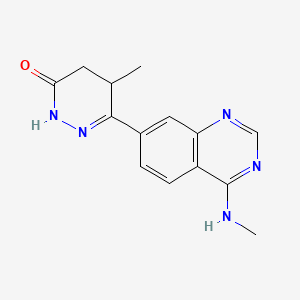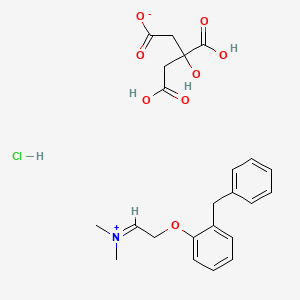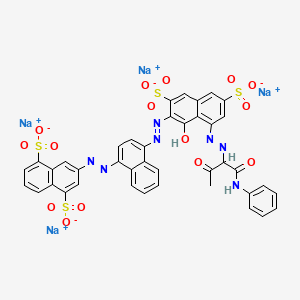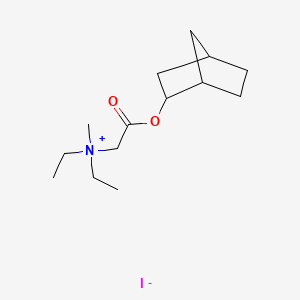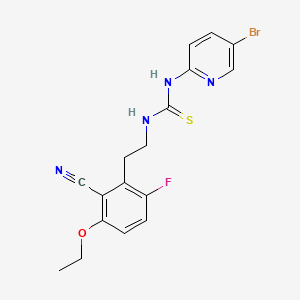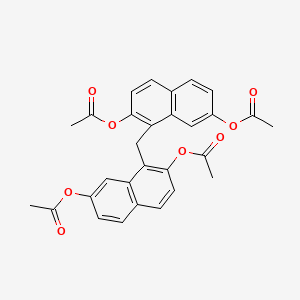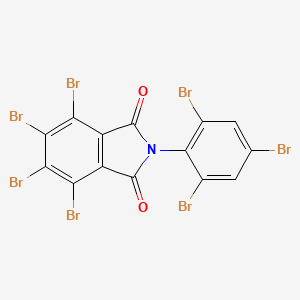
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks the aromatic ring.
Addition of the Methylthio Group: This can be done through a thiolation reaction using reagents like methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)-
- 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(ethylthio)-
- 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(phenylthio)-
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylthio group can influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
89069-34-1 |
|---|---|
Molekularformel |
C12H8ClF3N2OS |
Molekulargewicht |
320.72 g/mol |
IUPAC-Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H8ClF3N2OS/c1-20-11-17-5-4-10(19)18(11)9-6-7(12(14,15)16)2-3-8(9)13/h2-6H,1H3 |
InChI-Schlüssel |
GVONIDBEXADDLX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=O)N1C2=C(C=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


